REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]1([N:15]=[C:16]=[O:17])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1>O>[C:5]1([NH:15][C:16]([O:3][CH2:2][CH2:1][OH:4])=[O:17])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
was subjected to extraction with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated
|
Type
|
CUSTOM
|
Details
|
subjected to purification by means of a silica gel chromatography(silica gel 400 g, developing solvent:hexane-ethyl acetate, 1:2→1:3)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)NC(=O)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |